molecular formula C22H15ClN2OS B295940 5-benzylidene-3-(4-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one

5-benzylidene-3-(4-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B295940
M. Wt: 390.9 g/mol
InChI Key: YEBUPUQCEYKZQQ-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzylidene-3-(4-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit promising biological activity, making it a subject of interest for researchers exploring new drug candidates. In

Mechanism of Action

The mechanism of action of 5-benzylidene-3-(4-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response and cell proliferation. It has also been found to interact with neurotransmitter receptors, suggesting a potential role in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory response. It has also been found to inhibit cell proliferation, suggesting a potential role in the treatment of cancer. Additionally, this compound has been found to interact with neurotransmitter receptors, suggesting a potential role in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 5-benzylidene-3-(4-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one in lab experiments include its high purity and yield, making it suitable for use in scientific research. Additionally, this compound has been found to exhibit promising biological activity, making it a subject of interest for researchers exploring new drug candidates. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 5-benzylidene-3-(4-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one. One area of research is to further explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Another area of research is to explore the potential of this compound as a drug candidate for the treatment of cancer and other inflammatory diseases. Finally, research is needed to optimize the synthesis method of this compound to yield higher purity and yield, making it more suitable for use in scientific research.

Synthesis Methods

The synthesis of 5-benzylidene-3-(4-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one involves the reaction of 4-chlorobenzaldehyde, thiophenol, and 1,2-diaminobenzene in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in scientific research.

Scientific Research Applications

5-benzylidene-3-(4-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one has been found to exhibit promising biological activity, making it a subject of interest for researchers exploring new drug candidates. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activity. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C22H15ClN2OS

Molecular Weight

390.9 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-phenylsulfanylimidazol-4-one

InChI

InChI=1S/C22H15ClN2OS/c23-17-11-13-18(14-12-17)25-21(26)20(15-16-7-3-1-4-8-16)24-22(25)27-19-9-5-2-6-10-19/h1-15H/b20-15-

InChI Key

YEBUPUQCEYKZQQ-HKWRFOASSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)SC3=CC=CC=C3)C4=CC=C(C=C4)Cl

SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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